molecular formula C10H13ClFNO B11728601 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

Katalognummer: B11728601
Molekulargewicht: 217.67 g/mol
InChI-Schlüssel: LHHGRFYQKGSMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is a chemical compound with the molecular formula C9H11ClFNO It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a methylpropan-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with acetone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and substitution, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and chloro-fluorophenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-1-(3-chloro-4-fluorophenyl)acetone
  • 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-one

Uniqueness

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13ClFNO

Molekulargewicht

217.67 g/mol

IUPAC-Name

1-amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H13ClFNO/c1-10(2,14)9(13)6-3-4-8(12)7(11)5-6/h3-5,9,14H,13H2,1-2H3

InChI-Schlüssel

LHHGRFYQKGSMMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(C1=CC(=C(C=C1)F)Cl)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.